![molecular formula C9H19ClN2O4S B2417345 Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate;hydrochloride CAS No. 2445750-28-5](/img/structure/B2417345.png)
Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate;hydrochloride
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Overview
Description
This compound is a derivative of an amino acid, specifically a methyl ester of a dipeptide. The peptide contains two amino acids, one of which has a methylthio (methylsulfanyl) group attached to it. The presence of the hydrochloride indicates that this compound is likely a salt, with the chloride ion balancing the charge of the protonated amino group .
Synthesis Analysis
The synthesis of such a compound would likely involve peptide coupling reactions, possibly using techniques such as amide bond formation or native chemical ligation. The methylthio group could be introduced using a suitable sulfur-containing reagent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of peptide bonds, a methyl ester group, and a methylthio group. The stereochemistry at the alpha-carbon atoms of the amino acids is specified as (2S), indicating that these centers are in the S configuration .Chemical Reactions Analysis
As a peptide, this compound could participate in reactions specific to amino acids and peptides, such as hydrolysis under acidic or basic conditions. The methyl ester could be hydrolyzed to give the corresponding carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its peptide nature. It would likely be solid under normal conditions, and its solubility would depend on factors such as pH and the presence of polar or nonpolar solvents .Scientific Research Applications
- A recent study investigated the neuroprotective effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP), a derivative of EN300-26865983, in an Alzheimer’s disease mouse model. NMP demonstrated promising results in mitigating amyloid-β-induced neurotoxicity, suggesting its potential as a therapeutic agent.
- EN300-26865983 can serve as a precursor for N-monomethyl amines, which are essential building blocks in various applications. Researchers have explored selective methods for synthesizing these compounds, including dyes, surfactants, pharmaceuticals, agrochemicals, and materials .
- The presence of a methyl group on the ketone moiety of EN300-26865983 plays a critical role in reactivity. Scientists leveraged this property to design a highly regioselective reaction with aliphatic ketones, leading to the synthesis of biologically active compounds in a single step .
Neuroprotection in Alzheimer’s Disease
Selective Synthesis of N-Monomethyl Amines
Metal-Free Multicomponent Strategy for Amidine Synthesis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S.ClH/c1-15-9(14)7(5-12)11-8(13)6(10)3-4-16-2;/h6-7,12H,3-5,10H2,1-2H3,(H,11,13);1H/t6-,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXBANKZTVXLND-LEUCUCNGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NC(=O)C(CCSC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CO)NC(=O)[C@H](CCSC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate;hydrochloride |
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